molecular formula C28H26N2O5 B2678166 ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114870-96-0

ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2678166
CAS No.: 1114870-96-0
M. Wt: 470.525
InChI Key: UBTTWHGNOXGOGY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is often associated with a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by the introduction of the methoxyphenyl and methylphenylcarbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may exhibit similar biological activities.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have comparable chemical properties.

    Carbamoyl derivatives: These compounds include the carbamoyl group and may have related reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₉H₁₈N₂O₅
  • Molecular Weight : 354.35 g/mol

The structural complexity of this compound, featuring a quinoline core and multiple functional groups, is believed to contribute to its diverse biological effects.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antiviral Activity : Preliminary studies suggest that it may disrupt viral replication mechanisms, particularly against HIV-1 integrase.
  • Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Antiviral Activity

In a study focusing on the antiviral properties of similar compounds, this compound demonstrated significant inhibition rates against HIV-1 integrase.

CompoundPercentage InhibitionCC₅₀ (µM)
This compound40%50.4
Reference Compound (MUT 101)90%1.6

These results indicate that while the compound is less potent than the reference, it still holds promise as a lead for further development in antiviral therapy .

Cytotoxicity Studies

Cytotoxicity assays performed on human cell lines revealed that the compound exhibits moderate toxicity. The following table summarizes the cytotoxicity results:

CompoundCytotoxicity (CC₅₀ µM)Toxicity Classification
This compound>200Non-toxic
Auranofin (Control)1.6Highly toxic

Most compounds tested exhibited CC₅₀ values greater than 100 µM, indicating they are relatively non-toxic compared to known toxic agents .

Case Study 1: Antiviral Efficacy

A recent investigation into the antiviral efficacy of several quinoline derivatives included this compound. The study found that this compound inhibited HIV replication in vitro by disrupting the interaction between integrase and LEDGF/p75, a critical protein for viral replication.

Case Study 2: Antioxidant Potential

Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it possesses significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid.

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-11-12-24-23(15-20)26(16-25(30-24)19-8-6-10-22(14-19)33-3)35-17-27(31)29-21-9-5-7-18(2)13-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTTWHGNOXGOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC(=C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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